molecular formula C15H18N4O2 B11679491 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide

Cat. No.: B11679491
M. Wt: 286.33 g/mol
InChI Key: DDEHJEMTOGTCDF-MHWRWJLKSA-N
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Description

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is a complex organic compound that features a pyrazole ring, a phenylethylidene group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols or amines.

Scientific Research Applications

3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
  • Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
  • Amines, C12-14-tert-alkyl, bis [2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato (2-)]chromate (1-)

Uniqueness

What sets 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a pyrazole ring and a hydrazide moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research domains.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C15H18N4O2/c1-10(12-6-4-3-5-7-12)16-18-14(20)9-8-13-11(2)17-19-15(13)21/h3-7,13H,8-9H2,1-2H3,(H,18,20)(H,19,21)/b16-10+

InChI Key

DDEHJEMTOGTCDF-MHWRWJLKSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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